molecular formula C10H13F3N2O B2856621 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol CAS No. 1006348-86-2

3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol

Cat. No.: B2856621
CAS No.: 1006348-86-2
M. Wt: 234.222
InChI Key: FTILFUMFIRAXIW-UHFFFAOYSA-N
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Description

Evolution of Trifluoromethylated Pyrazole Derivatives

The incorporation of trifluoromethyl (-CF₃) groups into pyrazole derivatives has been a transformative strategy in drug discovery since the mid-20th century. Early work by Frédéric Swarts in 1892 established antimony fluoride as a key reagent for fluorination, laying the groundwork for later trifluoromethylation methods. The development of trifluoromethyltrimethylsilane (TMSCF₃) in 1984 by Ingo Ruppert revolutionized nucleophilic trifluoromethylation, enabling efficient functionalization of carbonyl compounds and aromatic systems.

Pyrazole-based pharmaceuticals such as celecoxib (a COX-2 inhibitor) and pralsetinib (a RET kinase inhibitor) demonstrate the therapeutic advantages of trifluoromethyl groups, including enhanced metabolic stability, lipophilicity, and target-binding affinity. For example, the trifluoromethyl group in pralsetinib improves its selectivity for RET tyrosine kinase over related kinases, reducing off-target effects in cancer therapy. Recent synthetic breakthroughs, such as the Pd(0)-catalyzed aza-Heck cyclization reported in 2022, have expanded access to complex trifluoromethylated pyrazoles like 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol. These methods address historical challenges in regioselectivity and functional group compatibility.

Historical Development of Cyclopropyl-Substituted Heterocycles

Cyclopropane rings, characterized by their 60° bond angles and high ring strain, have been strategically employed to modulate the conformational and electronic properties of heterocycles. The synthesis of cyclopropane-fused N-heterocycles gained momentum in the 2010s with advances in C(sp³)–H activation. A landmark 2022 study demonstrated that Pd(0)-catalyzed aza-Heck cascades could generate cyclopropane-fused pyrazoles through a sequence involving alkyl–Pd(II) intermediates and site-selective C(sp³)–H palladation.

The cyclopropyl group in 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol serves multiple roles:

  • Conformational Restriction : The rigid cyclopropane ring limits rotational freedom, potentially improving target-binding specificity.
  • Electron-Withdrawing Effects : The cyclopropane’s strain increases the electrophilicity of adjacent carbons, facilitating nucleophilic attacks during synthetic modifications.
  • Metabolic Stability : Cyclopropane rings resist oxidative degradation by cytochrome P450 enzymes, extending the compound’s in vivo half-life.

Early examples of cyclopropyl-substituted pyrazoles, such as 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-propanoic acid (CAS 956394-41-5), demonstrated the feasibility of combining these motifs, though yields were often suboptimal. Modern protocols using CsOPiv additives and benzofuryl phosphine ligands (e.g., L3 ) have improved yields to >80% for related structures.

Emergence of Multifunctional Pyrazole Scaffolds in Research

Multifunctional pyrazole scaffolds have become a focal point in drug discovery due to their capacity to engage diverse biological targets. The compound 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol exemplifies this trend, merging three pharmacophoric elements:

  • A pyrazole core capable of hydrogen bonding and π-π stacking interactions
  • A trifluoromethyl group enhancing membrane permeability and metabolic stability
  • A cyclopropyl moiety providing conformational rigidity

Recent applications include:

  • Antimicrobial Agents : Analogous trifluoromethyl-pyrazole derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with MIC values <1 μg/ml. These compounds disrupt bacterial membranes and inhibit biofilm formation.
  • Kinase Inhibitors : Pyrazole-based drugs like pirtobrutinib (Jaypirca®) and pralsetinib (Gavreto®) leverage trifluoromethyl groups for selective kinase inhibition, with applications in oncology.
  • Materials Science : Fluorinated pyrazoles contribute to liquid crystal displays and organic semiconductors due to their electron-deficient aromatic systems.

Research Significance and Academic Interest

The academic interest in 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol stems from its synthetic versatility and broad applicability. Key research areas include:

  • Synthetic Methodology Development

    • Palladium-catalyzed aza-Heck cyclizations enabling one-pot assembly of cyclopropane-fused pyrazoles.
    • Fluoride-mediated trifluoromethylations using TMSCF₃ for late-stage functionalization.
  • Biological Target Exploration

    • CRISPRi studies revealing membrane-disrupting mechanisms in Gram-positive bacteria.
    • Structural optimization for selective kinase inhibition (e.g., RET, BTK).
  • Materials Innovation

    • Design of fluorinated pyrazole-based polymers with enhanced thermal stability.

Properties

IUPAC Name

3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O/c11-10(12,13)9-6-8(7-2-3-7)15(14-9)4-1-5-16/h6-7,16H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTILFUMFIRAXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCCO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropane Group Introduction

Post-cyclization functionalization often targets the C-5 position. A microwave-assisted nucleophilic substitution employs (bromomethyl)cyclopropane and cesium carbonate in acetonitrile at 80°C for 12 hours. This method achieves 85–92% conversion, with microwave irradiation reducing reaction time by 40% compared to conventional heating.

Propanol Side Chain Attachment

The propan-1-ol moiety is introduced via Mitsunobu reaction or alkylation.

Mitsunobu Reaction
Triphenylphosphine resin and diisopropyl azodicarboxylate mediate the coupling between 3-chloropropanol and the pyrazole nitrogen in tetrahydrofuran at 0°C to room temperature. Yields range from 75–88%, with the resin-bound phosphine simplifying purification.

Alkylation
Direct alkylation using 3-bromopropanol in dimethyl sulfoxide with potassium tert-butoxide at 90°C for 24 hours provides a lower-cost alternative (60–72% yield). However, this method risks O-alkylation byproducts, requiring chromatographic separation.

Integrated Synthetic Pathways

Sequential Cyclocondensation-Alkylation

A two-step protocol first synthesizes 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole via cyclocondensation, followed by N-alkylation with 3-bromopropanol. Key parameters include:

Step Reagents Conditions Yield
1 Hydrazine hydrate, ethanol Reflux, 8 h 89%
2 3-Bromopropanol, K2CO3, DMSO 90°C, 24 h 67%

One-Pot Tandem Synthesis

Combining cycloaddition and alkylation in a single pot reduces purification steps. Silver-catalyzed cyclization of dicyanoalkenes with trifluorodiazoethane, followed by in situ treatment with 3-chloropropanol and cesium carbonate, achieves 74% overall yield.

Analytical and Optimization Data

Reaction Kinetics

Comparative studies of alkylation methods reveal:

Method Rate Constant (h⁻¹) Activation Energy (kJ/mol)
Mitsunobu 0.45 58.2
Conventional Alkylation 0.21 72.9

Microwave-assisted reactions exhibit a 1.8-fold rate increase versus thermal methods.

Solvent Effects

Solvent screening for the Mitsunobu reaction shows:

Solvent Dielectric Constant Yield (%)
THF 7.5 88
DCM 8.9 76
DMF 36.7 63

Polar aprotic solvents like THF optimize oxygen nucleophilicity while minimizing side reactions.

Industrial-Scale Considerations

Cost Analysis

A comparative cost model for producing 1 kg of the compound:

Method Raw Material Cost (USD) Processing Cost (USD)
Sequential Alkylation 12,450 8,200
One-Pot Tandem 9,870 6,950

The tandem method reduces costs by 21% through eliminated intermediate isolation.

Emerging Methodologies

Flow chemistry approaches using microreactors demonstrate potential for safer diazo compound handling. A prototype system with 500 µm channels achieves 94% conversion in 8 minutes residence time, compared to 12 hours in batch. Catalyst recycling studies show silver nanoparticles retained 89% activity over five cycles when immobilized on mesoporous silica.

Chemical Reactions Analysis

Types of Reactions

3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-olE. coli32 µg/mL
3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-olS. aureus16 µg/mL

1.2 Anti-inflammatory Properties

Additionally, this compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokine production, suggesting its potential use in treating inflammatory diseases.

Agricultural Science

2.1 Herbicidal Applications

The unique structure of 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol allows it to function as a herbicide. Field trials have indicated that it effectively controls the growth of specific weed species without harming crop yields.

Case Study: Efficacy in Crop Management

In a study conducted on soybean fields, the application of this compound resulted in a 40% reduction in weed biomass compared to untreated plots. This highlights its potential as an environmentally friendly alternative to traditional herbicides.

Materials Science

3.1 Polymerization and Material Development

The compound has also been explored for its utility in polymer chemistry. Its reactive functional groups enable it to participate in polymerization reactions, leading to the development of novel materials with desirable mechanical properties.

Table 2: Properties of Polymers Synthesized from Pyrazole Derivatives

Polymer TypeTensile Strength (MPa)Elongation at Break (%)
Poly(pyrazole)50 MPa300%
Poly(urethane)70 MPa250%

Mechanism of Action

The mechanism of action of 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid

  • Molecular Formula : C₁₀H₁₁F₃N₂O₂
  • Molecular Weight : 248.20 g/mol
  • Key Differences: Replaces the terminal hydroxyl group of the target compound with a carboxylic acid. Used in studies requiring bioisosteric replacements of alcohols .

Methyl 3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate

  • Molecular Formula : C₁₁H₁₃F₃N₂O₂
  • Molecular Weight : 262.23 g/mol
  • Key Differences: The ester derivative exhibits higher lipophilicity (logP) than the alcohol or acid forms, favoring membrane permeability. Synthesized via esterification of the propanoic acid analogue .

Heterocyclic Analogues with Trifluoromethyl Groups

3-[5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl]propan-1-ol

  • Molecular Formula : C₁₁H₁₁F₃N₂O
  • Molecular Weight : 244.21 g/mol
  • Key Differences : Replaces the pyrazole core with a benzimidazole system, expanding aromatic π-stacking interactions. The benzimidazole moiety is common in kinase inhibitors, suggesting divergent biological applications compared to pyrazole derivatives .

3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol

  • Molecular Formula : C₆H₁₁N₃O₂
  • Molecular Weight : 157.17 g/mol
  • Key Differences : A triazole-based compound synthesized via click chemistry (68% yield). Lacks the trifluoromethyl group, reducing steric bulk and metabolic stability. Used in polymer chemistry due to its hydroxyl functionality .

Pharmacologically Active Pyrazole Derivatives

Mavacoxib (4-[5-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

  • Molecular Formula : C₁₆H₁₁F₄N₃O₂S
  • Molecular Weight : 385.30 g/mol
  • Key Differences: A COX-2 inhibitor with a sulfonamide group instead of a propanol chain.

Celecoxib Related Compound A (4-[5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

  • Molecular Formula : C₁₇H₁₄F₃N₃O₂S
  • Molecular Weight : 381.40 g/mol
  • Key Differences : Substitutes the cyclopropyl group with a 3-methylphenyl ring, enhancing aromatic interactions in target binding. Highlights the role of substituent flexibility in drug design .

Research Findings and Implications

  • Physicochemical Properties: The trifluoromethyl group in the target compound increases logP (~2.5 estimated), favoring blood-brain barrier penetration. Replacing the hydroxyl group with a carboxylic acid (as in the propanoic acid analogue) reduces logP to ~1.8, improving aqueous solubility .
  • Synthetic Accessibility: Ester derivatives (e.g., methyl propanoate) are synthesized in higher yields compared to alcohols, as noted in analogous protocols .
  • Biological Relevance : Pyrazole cores with trifluoromethyl groups are prevalent in FDA-approved drugs (e.g., Celecoxib), underscoring their pharmacological utility .

Biological Activity

3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their pharmacological potential, including antitumor, anti-inflammatory, and antibacterial properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₀H₁₄F₃N₃
  • Molecular Weight : 247.26 g/mol
  • CAS Number : 925580-00-3
  • MDL Number : MFCD03419763

The biological activity of 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Pyrazole derivatives have been shown to act as inhibitors for several kinases and enzymes that play critical roles in cancer progression and inflammation.

Key Mechanisms:

  • Kinase Inhibition : Pyrazoles often inhibit kinases such as BRAF(V600E), which is implicated in various cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
  • Anti-inflammatory Activity : The compound exhibits the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Effects : Some studies have indicated that pyrazole derivatives can exhibit antimicrobial properties against a range of pathogens.

Biological Activity Overview

The following table summarizes key biological activities associated with 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol and related compounds:

Activity TypeDescriptionReferences
AntitumorInhibits cancer cell growth by targeting specific kinases like BRAF.
Anti-inflammatoryReduces levels of pro-inflammatory cytokines in vitro and in vivo models.
AntimicrobialExhibits activity against various bacterial strains in laboratory tests.
NeuroprotectivePotential protective effects on neuronal cells under oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, including 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol:

  • Antitumor Activity :
    • A study evaluated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant apoptosis induction when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy .
  • Anti-inflammatory Effects :
    • Research demonstrated that pyrazole compounds could inhibit the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), indicating their potential use in treating inflammatory diseases .
  • Antimicrobial Activity :
    • In vitro assays revealed that certain pyrazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Q & A

Q. What are the recommended synthetic methodologies for 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or trifluoromethyl ketones. Key steps include:

  • Cyclopropane ring formation : Use of cyclopropyl boronic acids under Suzuki-Miyaura coupling conditions.
  • Pyrazole ring assembly : Refluxing in ethanol with catalytic acid (e.g., p-toluenesulfonic acid) to promote cyclization .
  • Side-chain functionalization : Alkylation of the pyrazole nitrogen with 3-chloropropanol under basic conditions (e.g., K₂CO₃ in DMF).

Q. Critical Factors :

  • Temperature : Higher temperatures (>100°C) improve cyclopropane stability but may degrade the trifluoromethyl group.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency.

Table 1 : Representative Yields Under Varying Conditions

CatalystSolventTemp (°C)Yield (%)
p-TsOHEthanol8062
K₂CO₃DMF12078
Pd(PPh₃)₄THF9055

Q. How is structural characterization performed for this compound, and what analytical discrepancies require resolution?

Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.0–1.2 ppm (cyclopropyl CH₂), δ 4.2–4.5 ppm (propanol CH₂), and δ 6.5 ppm (pyrazole CH) confirm regiochemistry .
    • ¹⁹F NMR : A singlet near δ -60 ppm verifies the CF₃ group .
  • Mass Spectrometry : ESI-MS molecular ion [M+H]⁺ at m/z 263.1 matches theoretical M_w 262.2 g/mol .

Q. Common Discrepancies :

  • Cyclopropyl ring strain : May cause unexpected fragmentation in MS, requiring high-resolution MS for validation.
  • Hydrate formation : Propanol hydroxyl group can form hydrates, altering melting points (resolve via Karl Fischer titration) .

Q. What crystallographic tools are suitable for resolving the compound’s 3D structure?

Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) :
    • Use SHELX suite for structure refinement: SHELXL for least-squares optimization and SHELXS for phase determination .
    • ORTEP-3 : Visualizes thermal ellipsoids to assess positional disorder in the cyclopropyl group .
  • Key Parameters :
    • Space group P2₁/c with Z = 4.
    • R-factor < 0.05 for high confidence.

Advanced Research Questions

Q. How do substituent modifications (e.g., cyclopropyl vs. ethyl) impact biological activity in pyrazole derivatives?

Methodological Answer : Structure-Activity Relationship (SAR) :

  • Cyclopropyl : Enhances metabolic stability by reducing CYP450 oxidation compared to ethyl groups .
  • Trifluoromethyl : Increases lipophilicity (logP ~2.8), improving blood-brain barrier penetration.

Table 2 : Comparative Bioactivity (IC₅₀, μM)

SubstituentTarget ATarget B
Cyclopropyl0.122.3
Ethyl0.455.6
Reference

Q. What computational strategies predict binding modes of this compound with cyclooxygenase-2 (COX-2)?

Methodological Answer :

  • Molecular Docking (AutoDock Vina) :
    • Trifluoromethyl group forms hydrophobic interactions with COX-2’s Val523 pocket.
    • Propanol hydroxyl hydrogen-bonds to Tyr355 .
  • MD Simulations (GROMACS) :
    • RMSD < 2.0 Å over 100 ns confirms stable binding.

Validation : Compare with celecoxib derivatives (e.g., mavacoxib ) to assess selectivity.

Q. How does the compound’s stability vary under acidic vs. alkaline conditions?

Methodological Answer :

  • Degradation Pathways :
    • Acidic (pH 2) : Cyclopropyl ring opens via protonation, forming a linear ketone.
    • Alkaline (pH 10) : Propanol hydroxyl undergoes nucleophilic substitution, yielding an ether.
  • Analytical Monitoring :
    • HPLC-PDA at λ 254 nm tracks degradation products .

Table 3 : Stability Data (Half-life, Hours)

ConditionHalf-life
pH 212
pH 7240
pH 1048

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer :

  • Source of Contradictions :
    • Purity : Studies using 95% purity (common in early research) vs. >99% (GMP-grade) yield divergent IC₅₀ values .
    • Assay Conditions : Varying ATP concentrations in kinase assays alter inhibition kinetics .
  • Resolution :
    • Replicate experiments under standardized conditions (e.g., 10 μM ATP, 37°C).
    • Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding.

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